![molecular formula C18H22N2O3S B268503 N-{4-[(dimethylamino)sulfonyl]phenyl}-4-isopropylbenzamide](/img/structure/B268503.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(dimethylamino)sulfonyl]phenyl}-4-isopropylbenzamide, commonly known as DMSO, is a versatile solvent that has been widely used in scientific research for decades. DMSO is a colorless and odorless liquid that is highly soluble in water and organic solvents. It has a wide range of applications in various fields, including biochemistry, pharmacology, and medicine.
作用機序
The exact mechanism of action of DMSO is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. It has also been shown to increase the permeability of cell membranes, allowing for the uptake of certain compounds.
Biochemical and Physiological Effects
DMSO has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, reduce inflammation, and increase the expression of antioxidant enzymes. DMSO has also been shown to have analgesic effects, reducing pain and discomfort in animal models.
実験室実験の利点と制限
One of the major advantages of DMSO is its ability to dissolve a wide range of compounds, making it a versatile solvent for scientific research. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. However, DMSO can be corrosive to some materials and may cause skin irritation if not handled properly.
将来の方向性
There are a number of future directions for research on DMSO. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its use as a cryoprotectant for stem cells and other biological materials. Further research is needed to fully understand the mechanism of action of DMSO and its potential applications in various fields.
合成法
DMSO can be synthesized by reacting dimethyl sulfide with chlorosulfonic acid in the presence of a base. The resulting product is then neutralized with an alkali to form DMSO. The synthesis process is relatively simple and can be carried out on a large scale.
科学的研究の応用
DMSO has been widely used in scientific research as a solvent for a variety of compounds, including proteins, peptides, and nucleic acids. It is also used as a cryoprotectant for cells and tissues, as well as a vehicle for drug delivery. DMSO has been shown to have a number of biological effects, including anti-inflammatory, antioxidant, and analgesic properties.
特性
製品名 |
N-{4-[(dimethylamino)sulfonyl]phenyl}-4-isopropylbenzamide |
|---|---|
分子式 |
C18H22N2O3S |
分子量 |
346.4 g/mol |
IUPAC名 |
N-[4-(dimethylsulfamoyl)phenyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H22N2O3S/c1-13(2)14-5-7-15(8-6-14)18(21)19-16-9-11-17(12-10-16)24(22,23)20(3)4/h5-13H,1-4H3,(H,19,21) |
InChIキー |
JIBKDVDDYBYKDI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B268422.png)
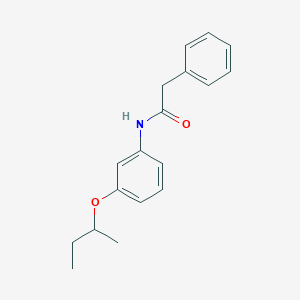
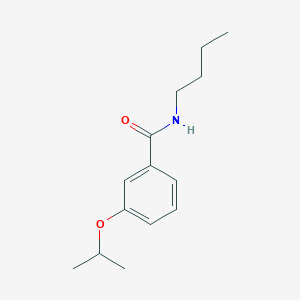
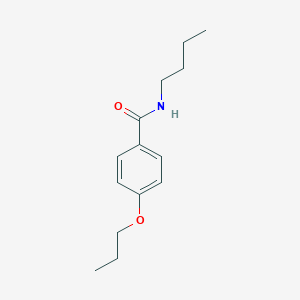
![4-methoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268427.png)
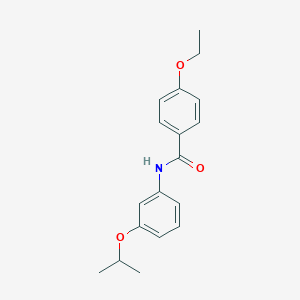
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268429.png)
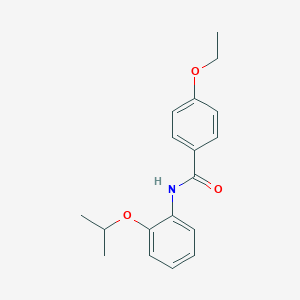
![4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268432.png)
![2-[(3-Isobutoxybenzoyl)amino]benzamide](/img/structure/B268433.png)
![2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268434.png)
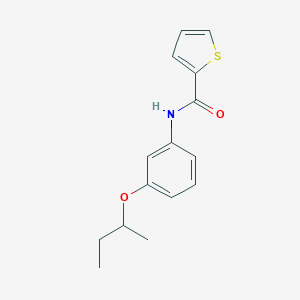
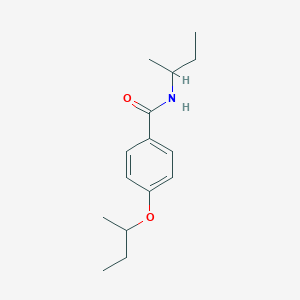
![4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268442.png)